molecular formula C8H5N3 B1529227 3-エチニル-イミダゾ[1,2-a]ピラジン CAS No. 943320-47-6

3-エチニル-イミダゾ[1,2-a]ピラジン

カタログ番号: B1529227
CAS番号: 943320-47-6
分子量: 143.15 g/mol
InChIキー: LLYBBCIBNZDXHV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Ethynyl-imidazo[1,2-A]pyrazine is a useful research compound. Its molecular formula is C8H5N3 and its molecular weight is 143.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Ethynyl-imidazo[1,2-A]pyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Ethynyl-imidazo[1,2-A]pyrazine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Medicinal Chemistry Applications

The compound has been investigated for several therapeutic applications:

  • Antiparasitic Activity : Research has highlighted the compound's potential against metronidazole-resistant strains of Entamoeba histolytica and Trichomonas vaginalis. Studies indicate that derivatives of imidazo[1,2-A]pyrazine may offer new treatment alternatives for these neglected diseases, addressing the issue of emerging resistance among parasite strains .
  • Anti-inflammatory Properties : 3-Ethynyl-imidazo[1,2-A]pyrazine has shown promise as a dual inhibitor of Discoidin Domain Receptors (DDR1 and DDR2), which are implicated in inflammatory processes. This suggests potential applications in treating inflammatory diseases .
  • Neuropharmacology : The compound has been identified as a selective negative modulator of α-amino-3-hydroxy-5-methylisoxazole-4-propionate receptors (AMPARs), which are critical in neurological functions. Its derivatives have demonstrated anticonvulsant properties in various animal models, indicating potential use in epilepsy treatment .

Biological Interaction Studies

Interaction studies have focused on the binding affinities of 3-Ethynyl-imidazo[1,2-A]pyrazine with various biological targets. Techniques such as high-throughput screening (HTS) and structure–activity relationship (SAR) optimization have been employed to assess its efficacy:

  • Binding Affinity : The compound's structural features significantly influence its interaction profiles with biological targets, contributing to its biological efficacy .
  • Toxicology Studies : Exploratory toxicology assays have been conducted to evaluate the safety profile of various derivatives. These studies indicate that while some compounds may exhibit off-target effects, they generally do not show significant hepatic or renal toxicity .

Comparative Analysis with Related Compounds

The following table summarizes notable compounds related to 3-Ethynyl-imidazo[1,2-A]pyrazine:

Compound NameStructure TypeUnique Features
Imidazo[1,2-a]pyridineHeterocyclic compoundLacks ethynyl group; more basic properties
Imidazo[1,2-a]pyrazineHeterocyclic compoundSimilar ring structure; different substituents
2-Aminoimidazo[1,2-a]pyrazineHeterocyclic compoundContains amino group; different reactivity

The ethynyl substitution in 3-Ethynyl-imidazo[1,2-A]pyrazine enhances its electronic properties and potential reactivity compared to these similar compounds.

生化学分析

Biochemical Properties

3-Ethynyl-imidazo[1,2-A]pyrazine plays a crucial role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with kinases, which are enzymes that play a pivotal role in cell signaling pathways. The nature of these interactions often involves the inhibition or activation of the enzyme’s catalytic activity, thereby modulating downstream signaling events .

Cellular Effects

The effects of 3-Ethynyl-imidazo[1,2-A]pyrazine on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the PI3K-Akt-mTOR signaling pathway, which is crucial for cell growth and survival . Additionally, 3-Ethynyl-imidazo[1,2-A]pyrazine can alter gene expression patterns, leading to changes in the production of proteins that are essential for various cellular functions.

Molecular Mechanism

At the molecular level, 3-Ethynyl-imidazo[1,2-A]pyrazine exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their function. This binding can lead to changes in enzyme conformation and activity, ultimately affecting cellular processes. For instance, the compound has been found to inhibit certain kinases, thereby blocking the phosphorylation of target proteins and disrupting signaling cascades .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Ethynyl-imidazo[1,2-A]pyrazine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Ethynyl-imidazo[1,2-A]pyrazine remains stable under specific conditions, but its activity may diminish over extended periods due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, which are important for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of 3-Ethynyl-imidazo[1,2-A]pyrazine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the inhibition of tumor growth or modulation of immune responses. At higher doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity . Understanding the dosage-dependent effects is crucial for determining the therapeutic window and safety profile of 3-Ethynyl-imidazo[1,2-A]pyrazine.

Metabolic Pathways

3-Ethynyl-imidazo[1,2-A]pyrazine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and the levels of various metabolites. For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can influence cellular function .

Transport and Distribution

The transport and distribution of 3-Ethynyl-imidazo[1,2-A]pyrazine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, 3-Ethynyl-imidazo[1,2-A]pyrazine may be transported into cells via membrane transporters and subsequently bind to intracellular proteins that facilitate its distribution .

Subcellular Localization

The subcellular localization of 3-Ethynyl-imidazo[1,2-A]pyrazine is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and influence gene expression . Understanding the subcellular localization of 3-Ethynyl-imidazo[1,2-A]pyrazine is essential for elucidating its mechanism of action and potential therapeutic applications.

生物活性

3-Ethynyl-imidazo[1,2-A]pyrazine is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including its mechanisms of action, synthesis, and therapeutic potential.

Chemical Structure and Properties

The compound features an imidazole and pyrazine ring system with an ethynyl group at the 3-position of the imidazo moiety. Its molecular formula is C8_{8}H6_{6}N4_{4}.

Property Details
Molecular Formula C8_{8}H6_{6}N4_{4}
Structural Features Ethynyl substitution enhances reactivity
Ring System Imidazole and pyrazine

Biological Activities

Research indicates that 3-Ethynyl-imidazo[1,2-A]pyrazine exhibits significant biological activities, particularly in the following areas:

  • Antitumor Activity : The compound has been studied as a potential inhibitor of ENPP1, an enzyme involved in the regulation of immune responses. Inhibitors of ENPP1 are promising for cancer immunotherapy. A derivative of imidazo[1,2-a]pyrazine demonstrated potent inhibition with an IC50_{50} value of 5.70 nM against ENPP1, enhancing the expression of downstream target genes in the cGAS-STING pathway, which is crucial for antitumor immunity .
  • Cytotoxicity : Various studies have reported the cytotoxic effects of imidazo[1,2-a]pyrazines against different cancer cell lines. For instance, compounds similar to 3-Ethynyl-imidazo[1,2-A]pyrazine showed IC50_{50} values ranging from 11 μM to 20 μM across multiple cancer cell lines including Hep-2, HepG2, and MCF-7 .
  • Mechanisms of Action : The biological activity is attributed to the compound's ability to interact with biological targets through its nitrogen-containing heterocycles. The structure-activity relationship (SAR) suggests that modifications at the 3-position can significantly influence the potency and selectivity of these compounds against various targets .

Synthesis Methods

Several synthesis methods for 3-Ethynyl-imidazo[1,2-A]pyrazine have been developed:

  • Iodine-Catalyzed Reactions : This method utilizes iodine as a catalyst to facilitate the formation of imidazo[1,2-a]pyrazines from appropriate precursors .
  • Cyclization Reactions : Cyclization of aminopyridines with chloro ketones has also been employed to synthesize derivatives with potential biological activity .

Case Study 1: ENPP1 Inhibition

In a study focusing on imidazo[1,2-a]pyrazine derivatives as ENPP1 inhibitors, compound 7 was shown to enhance antitumor efficacy when combined with anti-PD-1 antibodies in murine models. This combination led to a tumor growth inhibition rate of 77.7% .

Case Study 2: Cytotoxic Effects

Another study evaluated the cytotoxic activity of various imidazo[1,2-a]pyrazines against breast cancer cell lines. Compound 3c exhibited an IC50_{50} value of 6.66 µM across three different cell lines (MCF7, HCT116, K652), demonstrating significant promise as a therapeutic agent .

特性

IUPAC Name

3-ethynylimidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3/c1-2-7-5-10-8-6-9-3-4-11(7)8/h1,3-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLYBBCIBNZDXHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CN=C2N1C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 3-((Trimethylsilyl)ethynyl)imidazo[1,2-a]pyrazine (0.15 g, 0.7 mmol) in 3.5 mL of THF was added 1.05 mL (1.05 mmol) of tetrabutylammonium fluoride (1.0M in THF) at ambient temperature. The solution was stirred for 15 min, concentrated, and the crude product purified by silica gel flash chromatography (eluted with 50% EtOAc/hexanes) to provide 0.078 g of product.
Name
3-((Trimethylsilyl)ethynyl)imidazo[1,2-a]pyrazine
Quantity
0.15 g
Type
reactant
Reaction Step One
Quantity
1.05 mL
Type
reactant
Reaction Step One
Name
Quantity
3.5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 3-((Trimethylsilyl)ethynyl)imidazo[1,2-a]pyrazine (0.15 g, 0.7 mmol) in 3.5 mL of THF was added 1.05 mL (1.05 mmol) of tetrabutylammonium fluoride (1.0M in THF) at ambient temperature. The solution was stirred for 15 min, concentrated, and the crude product purified by silica gel flash chromatography (eluted with 50% EtOAc/hexanes) to provide 0.078 g of product. 3-(1H-imidazol-1-yl)-5-(trifluoromethyl)aniline: A mixture of 3-Amino-5-bromobenzotrifluoride (4.0 g, 0.0167 mol), 8-hydroxy quinoline (0.362 g, 0.0025 mol), CuI (0.476 g, 0.025 mol), imidazole (1.36 g, 0.0199 mol), and potassium carbonate (2.52 g, 0.0183 mol) in 17 mL of DMSO (degassed with argon for ˜10 min) was heated at 120° C. under an atmosphere of argon for 15 h; the HPLC indicated no starting material. A 14% aqueous solution of ammonium hydroxide was added to the cooled mixture and this was stirred for 1 h at ambient temperature. Water (50 mL) and EtOAc (200 mL) were added and the aqueous layer was extracted with EtOAc (3×30 mL). The combined organic layers were dried over Na2SO4 and concentrated. The crude product was purified by silica gel flash chromatography (eluted with EtOAc/hexanes) to provide 2.51 g of product.
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
0.362 g
Type
reactant
Reaction Step Two
Quantity
1.36 g
Type
reactant
Reaction Step Two
Quantity
2.52 g
Type
reactant
Reaction Step Two
Name
Quantity
17 mL
Type
solvent
Reaction Step Two
Name
CuI
Quantity
0.476 g
Type
catalyst
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of 3-((trimethylsilyl)ethynyl)imidazo[1,2-a]pyrazine (1.39 mol) in 10× volume of Ethyl acetate and 1.5× volume of Methanol is added two and a half equivalents of potassium carbonate at ambient temperature and the solution stirred for 1 hour. Potassium carbonate is filtered off and the organic stream is washed with water and with saturated sodium chloride solution (two or more times).
Name
3-((trimethylsilyl)ethynyl)imidazo[1,2-a]pyrazine
Quantity
1.39 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ethynyl-imidazo[1,2-A]pyrazine
Reactant of Route 2
Reactant of Route 2
3-Ethynyl-imidazo[1,2-A]pyrazine
Reactant of Route 3
3-Ethynyl-imidazo[1,2-A]pyrazine
Reactant of Route 4
Reactant of Route 4
3-Ethynyl-imidazo[1,2-A]pyrazine
Reactant of Route 5
Reactant of Route 5
3-Ethynyl-imidazo[1,2-A]pyrazine
Reactant of Route 6
Reactant of Route 6
3-Ethynyl-imidazo[1,2-A]pyrazine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。